molecular formula C17H18ClNO4S B2998016 5-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 2034408-60-9

5-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No. B2998016
CAS RN: 2034408-60-9
M. Wt: 367.84
InChI Key: JZRSEKSSIJQZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClNO4S and its molecular weight is 367.84. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Organic Synthesis and Chemical Reactions

Sulfonamides, such as those related to the given compound, are utilized as intermediates in organic synthesis. For instance, sulfonamides have been employed as chlorinating reagents for a variety of organic substrates, including diketones, keto esters, and aromatic compounds, to achieve chlorinated products with good to high yields (Xiao-Qiu Pu et al., 2016). This demonstrates the reactivity and usefulness of sulfonamide derivatives in facilitating specific chemical transformations, which could be applicable to the synthesis and functionalization of complex organic molecules.

Applications in Medicinal Chemistry

In medicinal chemistry, sulfonamide derivatives have shown significant biological activity, including antitumor, anti-HIV, and antifungal properties. For example, novel chiral and achiral sulfonamides exhibited in vitro activities against HIV and fungal infections, showcasing the potential of sulfonamides as therapeutic agents (M. Zareef et al., 2007). Another study highlighted the synthesis of sulfonamides with potential as anticancer drug candidates, demonstrating activity through induction of apoptosis and autophagy pathways, as well as inhibiting carbonic anhydrase isoenzymes associated with cancer (H. Gul et al., 2018). These findings suggest that derivatives of the compound could be explored for their bioactive potential in drug discovery and development processes.

Applications in Material Science

Sulfonamide compounds also find applications in material science, particularly in the development of novel materials with specific optical or electronic properties. For example, metallophthalocyanines substituted with sulfonamide derivatives have been synthesized and characterized for their electrochemical and spectroelectrochemical properties, indicating potential applications in photodynamic therapy and as sensors (H. Kantekin et al., 2015). Such studies underline the role of sulfonamide derivatives in the creation of new materials with desirable functional properties.

properties

IUPAC Name

5-chloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-23-15-7-6-14(18)8-16(15)24(21,22)19-11-17(20)9-12-4-2-3-5-13(12)10-17/h2-8,19-20H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRSEKSSIJQZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.